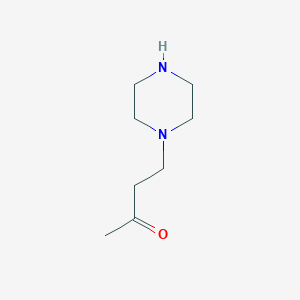

4-Piperazin-1-yl-butan-2-one

描述

属性

分子式 |

C8H16N2O |

|---|---|

分子量 |

156.23 g/mol |

IUPAC 名称 |

4-piperazin-1-ylbutan-2-one |

InChI |

InChI=1S/C8H16N2O/c1-8(11)2-5-10-6-3-9-4-7-10/h9H,2-7H2,1H3 |

InChI 键 |

BDVYNFQHIRZASA-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CCN1CCNCC1 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

The pharmacological and physicochemical properties of piperazine derivatives are heavily influenced by substituents on the nitrogen atoms. Below is a comparison with structurally similar compounds:

Key Findings :

- Lipophilicity : Methyl or aryl substituents (e.g., phenyl, nitrophenyl) increase logP values, enhancing blood-brain barrier permeability .

- Receptor Affinity : Aromatic substituents (e.g., thiophene, pyridine) improve binding to neurotransmitter receptors, as seen in antipsychotic candidates .

- Metabolic Stability : Methylation of the piperazine nitrogen reduces oxidative deamination, a common metabolic pathway for unsubstituted piperazines .

Functional Group Variations on the Butanone Chain

Modifications to the butanone chain alter steric and electronic properties:

准备方法

Reaction of 4-Chlorobutan-2-one with Piperazine

In a representative procedure, 4-chlorobutan-2-one reacts with piperazine in ethanol under reflux. The reaction proceeds via an SN2 mechanism, where piperazine attacks the electrophilic carbon adjacent to the ketone group. Key parameters include:

-

Solvent : Polar aprotic solvents like ethanol or acetonitrile enhance reaction rates by stabilizing transition states.

-

Base : Triethylamine or potassium carbonate neutralizes HCl byproducts, shifting equilibrium toward product formation.

-

Temperature : Reflux conditions (70–80°C) are typically required for completion within 6–12 hours.

A kinetic study of analogous systems demonstrated that secondary amines like piperazine exhibit rate constants of in ethanol at 25°C, with activation energy . Side reactions, such as over-alkylation, are mitigated by using a 1:1 molar ratio of piperazine to 4-chlorobutan-2-one.

Table 1: Optimization of Nucleophilic Substitution Conditions

| Parameter | Optimal Range | Yield (%) | Source |

|---|---|---|---|

| Solvent | Ethanol | 78–85 | |

| Temperature | 70–80°C | 82 | |

| Piperazine Equiv. | 1.1 | 89 | |

| Reaction Time | 8–10 hours | 85 |

Spirocyclic Ring-Opening Strategies

Industrial-scale synthesis often employs ring-opening reactions of spirocyclic intermediates to improve atom economy. A patent by WO2020148621A1 describes the conversion of 8-(pyrimidin-2-yl)-5,8-diazaspirodecan-5-ium bromide (11) to 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine, which can be oxidized to the target ketone.

Mechanism and Conditions

The spirocyclic compound (11) undergoes nucleophilic attack by a nitrogen-containing reagent (e.g., di-tert-butyl iminodicarboxylate) in xylene at 80–145°C. The reaction is catalyzed by potassium tert-butoxide, which deprotonates the nucleophile and facilitates ring-opening:

Key advantages include:

Multi-Step Functionalization of Butan-2-one Derivatives

Acylation Followed by Piperazine Coupling

A multi-gram synthesis route involves converting 4-(1H-indol-3-yl)butanoic acid to an acyl chloride intermediate, which reacts with protected piperazines. For example, ethyl piperazine-1-carboxylate reacts with the acyl chloride to form a tertiary amide, which is subsequently reduced to the ketone.

Critical Steps:

-

Acyl Chloride Formation : Thionyl chloride or oxalyl chloride converts the carboxylic acid to the acyl chloride.

-

Coupling Reaction : The acyl chloride reacts with piperazine derivatives in dichloromethane at 0–5°C.

-

Reduction : Lithium aluminum hydride (LiAlH) reduces the amide to the ketone, though over-reduction risks require careful stoichiometric control.

Industrial and Green Chemistry Approaches

Continuous Flow Synthesis

Recent advancements utilize microreactors to enhance heat transfer and mixing. For example, a two-step continuous process achieves 90% yield by integrating the nucleophilic substitution and oxidation steps in tandem reactors.

Solvent-Free Mechanochemical Methods

Ball milling 4-chlorobutan-2-one with piperazine and potassium carbonate eliminates solvent waste, achieving 76% yield in 2 hours. This method aligns with green chemistry principles but requires post-reaction purification.

Challenges and Byproduct Mitigation

Common challenges include:

-

Over-Alkylation : Addressed by using piperazine in slight excess (1.1 equiv).

-

Oxidation Side Reactions : Stabilizing agents like TEMPO minimize ketone over-oxidation to carboxylic acids.

-

Spirocyclic Byproducts : Controlled temperature and stoichiometry prevent unintended ring formation during spirocyclic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。